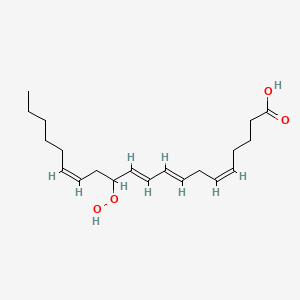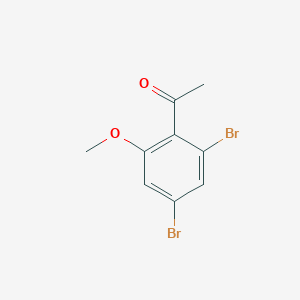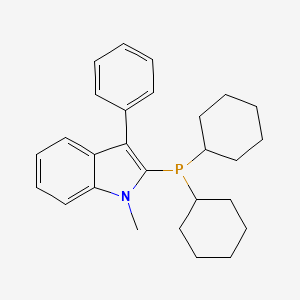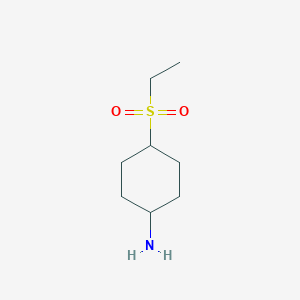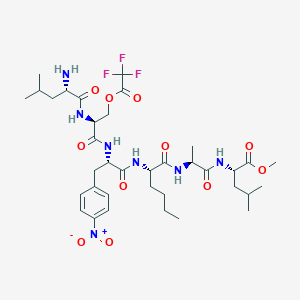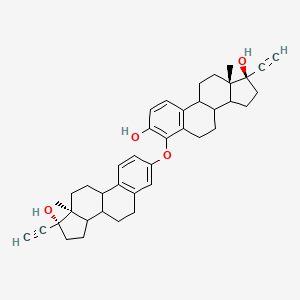![molecular formula C19H21BF2N2O3 B12338971 Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-](/img/structure/B12338971.png)
Urea, N-(2,4-difluorophenyl)-N'-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- is a complex organic compound that has garnered interest in various scientific fields. This compound is characterized by the presence of a urea moiety linked to a difluorophenyl group and a boronate ester group. Its unique structure makes it a valuable subject for research in organic synthesis, medicinal chemistry, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- typically involves multiple steps. One common method starts with the preparation of the boronate ester intermediate. This is achieved by reacting 3-bromoaniline with bis(pinacolato)diboron under palladium-catalyzed conditions. The resulting boronate ester is then coupled with 2,4-difluoroaniline using a urea-forming reagent such as triphosgene or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale production.
化学反応の分析
Types of Reactions
Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a phenol derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phenol derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Chemistry
In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the formation of carbon-carbon bonds.
Biology
In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The presence of the difluorophenyl group can enhance the compound’s binding affinity and selectivity towards specific biological targets.
Medicine
Medicinal chemists explore this compound for its potential therapeutic applications. Its unique structure allows for the design of novel drugs with improved pharmacokinetic properties. For instance, it may be used in the development of anti-cancer agents or anti-inflammatory drugs.
Industry
In the industrial sector, this compound finds applications in the development of advanced materials. Its boronate ester group can be utilized in the synthesis of polymers and other materials with desirable properties such as enhanced thermal stability and mechanical strength.
作用機序
The mechanism of action of Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the urea moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.
類似化合物との比較
Similar Compounds
Urea, N-(2,4-difluorophenyl)-N’-phenyl-: Lacks the boronate ester group, making it less versatile in cross-coupling reactions.
Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-: Contains a different substitution pattern on the aromatic ring, affecting its reactivity and binding properties.
Uniqueness
The presence of both the difluorophenyl group and the boronate ester group in Urea, N-(2,4-difluorophenyl)-N’-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]- makes it a unique compound with a wide range of applications. Its ability to participate in various chemical reactions and its potential as a therapeutic agent highlight its significance in scientific research and industry.
特性
分子式 |
C19H21BF2N2O3 |
|---|---|
分子量 |
374.2 g/mol |
IUPAC名 |
1-(2,4-difluorophenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
InChI |
InChI=1S/C19H21BF2N2O3/c1-18(2)19(3,4)27-20(26-18)12-6-5-7-14(10-12)23-17(25)24-16-9-8-13(21)11-15(16)22/h5-11H,1-4H3,(H2,23,24,25) |
InChIキー |
TZHIOJJULOZAJC-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-Debenzoyl-7-{[(2,2,2,-trichloroethyl)oxy]carbonyl} Paclitaxel](/img/structure/B12338892.png)
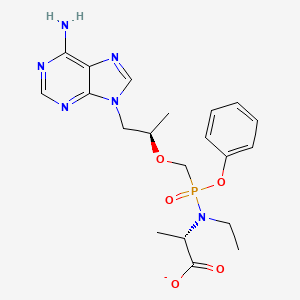

![N'-[(2R,3R,4S,5R)-6-hydroxy-1,3,4,5-tetramethoxyhexan-2-yl]oxamide](/img/structure/B12338904.png)
